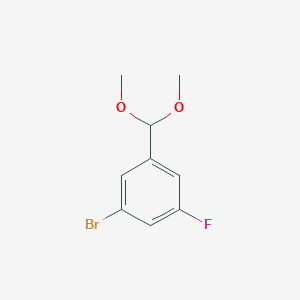
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene
Overview
Description
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and dimethoxymethyl groups attached to the aromatic ring
Preparation Methods
The synthesis of 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and fluorobenzene derivatives.
Reaction Conditions: The key steps include bromination, fluorination, and the introduction of the dimethoxymethyl group. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product
Chemical Reactions Analysis
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine). Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling using palladium catalysts to form biaryl compounds.
Scientific Research Applications
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it can act as an inhibitor of certain kinases or proteases.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its molecular structure and functional groups.
Comparison with Similar Compounds
1-Bromo-3-(dimethoxymethyl)-5-fluorobenzene can be compared with similar compounds such as:
1-Bromo-3-(dimethoxymethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Bromo-3-(difluoromethoxy)benzene:
1-Bromo-3,5-dimethoxybenzene: Features two methoxy groups, which can affect its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-3-(dimethoxymethyl)-5-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTGPPRRNKFFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetate](/img/structure/B8202437.png)
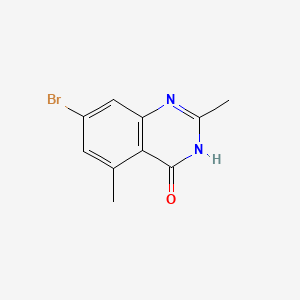
![(4R)-1-(tert-Butoxycarbonyl)-4-[(4-nitrophenyl)oxy]-L-proline methyl ester](/img/structure/B8202452.png)
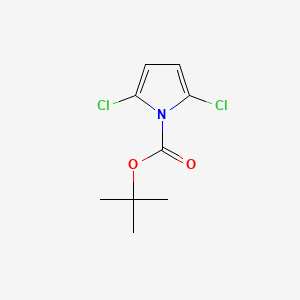
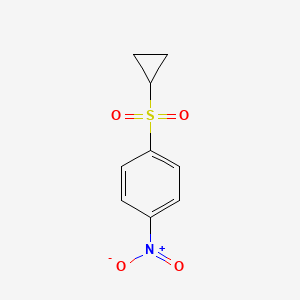
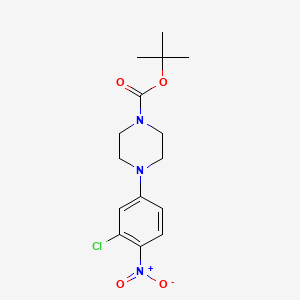
![4-hydroxy-5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one](/img/structure/B8202467.png)
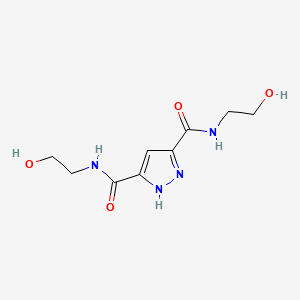
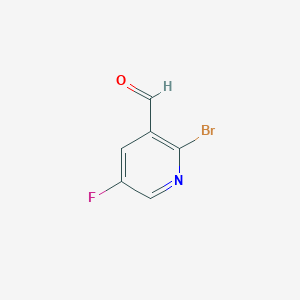
![Ethyl 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B8202490.png)
![[Methyl-(2-nitrophenyl)-amino]acetic acid tert-butylester](/img/structure/B8202496.png)
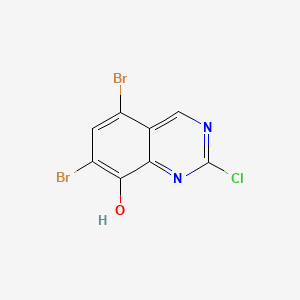
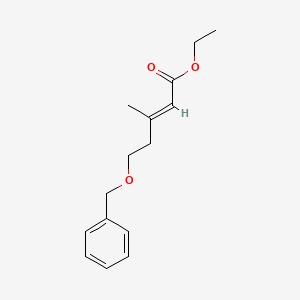
![trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B8202538.png)
